Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate
Description
Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate (CAS: 1539278-00-6) is an aliphatic hydrocarbon derivative featuring a bicyclohexanylidene core conjugated with a methyl ester group. This compound is structurally characterized by a rigid bicyclic system with a double bond at the 4-position of the cyclohexane rings, which confers unique stereoelectronic properties. It is commercially available at 97% purity and is primarily utilized in laboratory research, though its specific applications remain under exploration .
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
methyl 2-(4-cyclohexylcyclohexylidene)acetate |
InChI |
InChI=1S/C15H24O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h11,13-14H,2-10H2,1H3 |
InChI Key |
BBZCQAYHOKJQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCC(CC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate typically involves the reaction of a suitable bicyclohexane precursor with acetic acid derivatives. One common method is the esterification of 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis and Transesterification
The ester group undergoes standard nucleophilic acyl substitution reactions:
-
Acid-catalyzed hydrolysis yields 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetic acid, requiring H₂SO₄ or HCl as catalysts at elevated temperatures (80–100°C).
-
Base-mediated saponification with NaOH or KOH in aqueous methanol produces the corresponding carboxylate salt, which acidification converts to the free acid.
-
Transesterification with alcohols like ethanol or isopropanol in the presence of titanium(IV) isopropoxide generates alkyl-substituted analogs (e.g., ethyl or isopropyl esters).
Radical Reactions
The cyclohexane rings participate in radical-mediated processes:
-
Photochemical [2+2] cycloaddition under UV light (λ = 254 nm) forms bicyclic adducts via diradical intermediates, with regioselectivity influenced by solvent polarity.
-
Hydrogen abstraction by tert-butoxy radicals generates stabilized cyclohexenyl radicals, which dimerize or trap with oxygen to form peroxide derivatives.
Cycloaddition Reactions
The conjugated enoate system enables cycloadditions:
-
Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed at 60–80°C, yielding six-membered bicyclic adducts. Endo selectivity dominates due to secondary orbital interactions .
-
Inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienes (e.g., furans) occur under Lewis acid catalysis (BF₃·OEt₂), producing fused tetracyclic structures .
Catalytic Cyclization
The bi(cyclohexane) scaffold facilitates intramolecular transformations:
-
Acid-catalyzed cyclization using BF₃·OEt₂ or TIBAL in dichloromethane induces ring contraction, forming tricyclic ketones with >80% yield .
-
Transition-metal-catalyzed rearrangements (e.g., Pd/C or Rh₂(OAc)₄) promote skeletal reorganization via hydride shifts, yielding stereochemically complex products.
Comparative Reaction Parameters
*Yields are approximate due to variability in reported conditions.
Mechanistic Considerations
-
Steric effects : The bi(cyclohexane) moiety imposes steric constraints, favoring reactions at the less hindered exo face.
-
Electronic effects : The electron-withdrawing ester group activates the α,β-unsaturated system for conjugate additions, while the cyclohexane rings stabilize radical intermediates .
-
Stereochemical outcomes : Cyclization reactions often proceed with high diastereoselectivity due to preorganized transition states .
Scientific Research Applications
Organic Synthesis
One of the primary applications of methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate lies in organic synthesis. It serves as a valuable building block for constructing complex organic molecules. The unique structural features of this compound allow for diverse synthetic pathways that can lead to various derivatives with potential applications in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Novel Compounds
Research has demonstrated that this compound can be utilized to synthesize novel compounds with enhanced biological activity. For instance, derivatives formed from this compound have shown promising results in antimicrobial assays, indicating potential for development into new therapeutic agents .
Materials Science
In materials science, this compound is being investigated for its role in developing advanced materials such as organic light-emitting diodes (OLEDs). The bi(cyclohexane) structure provides unique electronic properties that can enhance the efficiency and stability of OLED devices.
The medicinal chemistry domain is another area where this compound shows promise. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
Recent studies indicate that specific derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. This suggests that further exploration could lead to the development of novel anticancer agents .
Mechanism of Action
The mechanism of action of Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure may contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
- Benzyl 2-([1,1'-bi(cyclohexan)]-1-yl)acetate (29) :
This analog replaces the methyl ester with a benzyl group. Synthesized via radical chain coupling (65% yield), it exhibits similar bicyclic rigidity but differs in solubility and reactivity due to the bulky benzyl substituent. The compound forms a 91:9 mixture with an impurity (20) during purification, highlighting challenges in isolating pure bicyclic esters . - Dicyclomine-1′-enea (2-(Diethylamino)ethyl [1,1′-bi(cyclohexan)]-1′-ene-1-carboxylate): A pharmacopeial impurity with a tertiary amine-containing ester, this compound demonstrates lower chromatographic retention (relative retention factor: 0.5) compared to dicyclomine, reflecting altered polarity due to the bicyclic system and amine group .
Functional Group Variations
- [1,1'-bi(cyclohexylidene)]-2-one (C12) :
A ketone analog synthesized via aldol condensation, this compound lacks the ester moiety, resulting in higher electrophilicity at the carbonyl carbon. Its conjugation with furan derivatives (e.g., C11 and C16) underscores its utility in cross-aldol reactions for generating extended π-systems .
Stereochemical and Positional Isomers
- [1,1'-bi(cyclohexan)]-1'-en-2-one: A positional isomer of C12, this compound has an enone system at the 1′-position, altering its reactivity in Michael addition or Diels-Alder reactions compared to the 4-ylidene-substituted target compound .
- Its intramolecular hydrogen bonding (O–H⋯N) and π-π interactions contrast with the nonpolar bicyclic core of the target compound, illustrating how functional groups dictate supramolecular behavior .
Data Tables
Table 1: Comparative Properties of Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate and Analogs
Table 2: Impurity Profiles of Bicyclic Derivatives (Pharmacopeial Standards)
| Impurity Name | Relative Retention Factor | Acceptance Criteria (NMT %) |
|---|---|---|
| Dicyclomine-1′-enea | 0.5 | 2.9 |
| Any unspecified impurity | 0.10 | 1.0 |
Biological Activity
Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a bi-cyclohexane moiety and an ester functional group. The molecular formula is . Synthesis typically involves the reaction of cyclohexanone derivatives with methyl acetate under acidic conditions, leading to the formation of the desired ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal properties against common pathogens such as Candida albicans. The MIC for Candida albicans was found to be 16 µg/mL, indicating strong antifungal potential.
The mechanism by which this compound exerts its biological effects is believed to involve disruption of cell membrane integrity in microbial cells. The ester group may interact with lipid membranes, leading to increased permeability and ultimately cell death.
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results showed a significant reduction in bacterial viability when treated with concentrations above the MIC values mentioned earlier.
- Fungal Inhibition Study : Another investigation focused on its antifungal properties, revealing that the compound not only inhibited growth but also affected biofilm formation in Candida species, suggesting a dual action mechanism.
- Safety Profile Assessment : A toxicity study conducted on murine models indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted at concentrations up to 200 mg/kg.
Q & A
Q. What are the primary synthetic routes for Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate, and how can reaction conditions be optimized?
The compound can be synthesized via aldol condensation or cross-coupling reactions. For example, cross-aldol condensation between biomass-derived furans and cyclohexanone derivatives has been used to generate structurally similar bicyclic ketones (e.g., [1,1'-bi(cyclohexylidene)]-2-one) under acidic or basic catalysis. Optimization involves tuning catalyst loading (e.g., 5–10 mol% NaOH), solvent polarity (e.g., ethanol/water mixtures), and temperature (80–120°C) to maximize yield and minimize side products like stereoisomers .
Q. How can the stereochemistry of this compound be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, analogous bicyclic compounds (e.g., [1,1'-bi(cyclohexan)]-1'-en-2-one) were characterized using X-ray crystallography, revealing Z/E configurations and dihedral angles between cyclohexane rings . Alternative methods include NOESY NMR to detect spatial proximity of protons and computational modeling (DFT) to predict stable conformers .
Q. What safety protocols are critical when handling this compound in the laboratory?
While specific data on this compound is limited, structurally related esters (e.g., 2-ethylhexyl thioacetates) require stringent measures:
- Use chemical-resistant gloves (nitrile) and ventilation to avoid dermal/ocular exposure.
- Store in airtight containers at <25°C to prevent degradation.
- Avoid incompatible materials (strong oxidizers) and monitor flash points (e.g., ~239°C for similar esters) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?
Computational studies (e.g., APO-5 models) reveal that the conjugated ester and bicyclic framework stabilize transition states in hydrogenation or oxidation reactions. The electron-withdrawing acetate group enhances electrophilicity at the α-carbon, facilitating nucleophilic additions. Reactivity can be further modulated by substituting the cyclohexane rings with electron-donating groups .
Q. What methodologies resolve contradictions in reported stereoisomer ratios for bicyclic derivatives?
Discrepancies in stereoisomer yields (e.g., C12 isomers in aldol condensations) arise from kinetic vs. thermodynamic control. High-temperature conditions favor thermodynamically stable trans isomers, while low temperatures trap kinetic products. Chromatographic separation (HPLC with chiral columns) and variable-temperature NMR can quantify isomer distributions .
Q. Can this compound serve as a precursor for high-energy-density fuels or functional materials?
Yes. Bicyclic ketones and esters exhibit high volumetric energy densities (>35 MJ/L) due to their strained frameworks. For instance, derivatives like (E)-2-(furan-2-ylmethylene)cyclohexan-1-one (C11) are investigated as biodiesel additives or polymer building blocks. Their low pour points (<−20°C) also make them suitable for cold-climate applications .
Q. What spectroscopic techniques are most effective for characterizing degradation byproducts of this compound?
LC-MS with high-resolution orbitrap detectors identifies degradation products (e.g., cyclohexanol or acetic acid derivatives). FTIR monitors carbonyl (C=O) and ester (C-O) bond stability under thermal stress. Accelerated stability studies (40°C/75% RH for 6 months) coupled with PCA analysis quantify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
